molecular formula C20H28N6O2 B2955493 N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-49-2

N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2955493
CAS No.: 946360-49-2
M. Wt: 384.484
InChI Key: ZANKLDLMODYFAA-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic core of imidazo[2,1-c][1,2,4]triazine, substituted at position 8 with a p-tolyl group and at position 3 with a carboxamide-linked 3-(diethylamino)propyl chain. The p-tolyl group contributes hydrophobic interactions, while the tertiary amine in the side chain enhances solubility in physiological environments.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-4-24(5-2)12-6-11-21-18(27)17-19(28)26-14-13-25(20(26)23-22-17)16-9-7-15(3)8-10-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANKLDLMODYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. Its unique structure incorporates a fused tetrahydro ring system and a p-tolyl group, which contribute to its biological activity. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-c][1,2,4]triazine Core : Cyclization of hydrazine derivatives with carbonyl compounds.
  • Introduction of the p-Tolyl Group : Achieved via Friedel-Crafts alkylation using p-tolyl chloride.
  • N-Propylation : Final step involving the introduction of the diethylamino propyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study highlighted moderate antiproliferative activities against apoptosis-resistant cancer cells when tested with similar compounds .

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activities. Research on related compounds in this class has indicated effectiveness against certain bacterial strains.

Neuroprotective Effects

Given its interaction with neurotransmitter receptors and potential modulation of neuronal pathways, this compound may have neuroprotective properties. Further research is required to elucidate these effects.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AnticancerModerate antiproliferative activity
AntimicrobialPotential effectiveness against bacterial strains
NeuroprotectivePossible modulation of neuronal pathways

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences in core structures, substituents, and properties:

Compound Name Core Structure R1 (Position 8) R2 (Position 3) Key Properties/Activities
Target Compound Imidazo[2,1-c][1,2,4]triazine p-Tolyl N-(3-(diethylamino)propyl) carboxamide Enhanced solubility due to tertiary amine; hydrophobic p-tolyl may influence target binding
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-... () Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl Fluorine substituent increases electronegativity; isopropoxy chain may reduce metabolic stability compared to diethylamino
3-Methyl-4-oxo-...carboxamides IVa–IVi () Imidazo[5,1-d][1,2,3,5]tetrazine Variable (Table 1 in ) Methyl carboxamides Antitumor activity reported; tetrazine core may alter redox properties compared to triazine
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazo[1,2-a]pyridine 4-Nitrophenyl Phenethyl, cyano, esters Nitro and cyano groups increase lipophilicity; ester moieties may affect bioavailability

Pharmacological Implications

  • Electron-Withdrawing vs.
  • Side Chain Flexibility: The diethylamino-propyl chain in the target compound likely improves water solubility compared to the isopropoxypropyl group in ’s analog, which may confer higher metabolic lability .
  • Core Heterocycle Differences : Imidazo-triazines and -tetrazines () exhibit varied electronic environments due to nitrogen atom positioning, impacting interactions with biological targets like kinases or DNA .

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